(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxybenzylidene group, and a tert-butylphenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the various substituents. Common synthetic methods include:
Ullmann-type reactions: These involve the coupling of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: These reactions use palladium catalytic systems to couple aryl halides.
Chan–Lam cross-couplings: These involve the coupling of phenols with arylboronic acids using copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting various intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-tert-butylphenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one .
- (5Z)-5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one .
Uniqueness
What sets (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C31H32N2O6 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C31H32N2O6/c1-20-7-6-8-23(17-20)33-29(35)25(28(34)32-30(33)36)18-21-9-14-26(27(19-21)37-5)39-16-15-38-24-12-10-22(11-13-24)31(2,3)4/h6-14,17-19H,15-16H2,1-5H3,(H,32,34,36)/b25-18- |
InChI Key |
YBTJZDBMBXLVHI-BWAHOGKJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)OC)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)OC)C(=O)NC2=O |
Origin of Product |
United States |
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